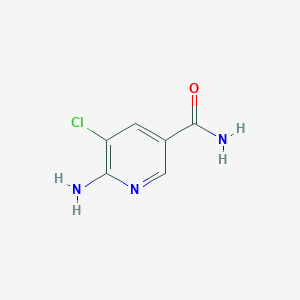

6-Amino-5-chloropyridine-3-carboxamide

Vue d'ensemble

Description

6-Amino-5-chloropyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Amino-5-chloropyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an amino group and a chlorine substituent, contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_6ClN_3O, with a molecular weight of 175.58 g/mol. The compound is characterized by:

- Amino Group : Enhances solubility and reactivity.

- Chlorine Atom : Influences biological activity and chemical reactivity.

- Carboxamide Group : Contributes to hydrogen bonding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to inhibit certain enzymes by mimicking the structure of natural substrates, thus blocking their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study highlighted its potential against Gram-positive bacteria, suggesting that it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays demonstrated that the compound induces cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound's EC50 values ranged from 15 μM to higher concentrations depending on the cell type tested, indicating its potency in inducing cell death .

- Mechanistic Insights : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. These mechanisms were confirmed through flow cytometry and caspase activation assays, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Comparative Analysis

When comparing this compound to other pyridine derivatives, it stands out due to its specific functional groups that enhance its biological activity:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Chlorine at position 5 enhances reactivity |

| 5-Bromo-pyridine derivatives | Antimicrobial | Bromine substitution affects solubility |

| 2-Chloro-pyridine derivatives | Limited anticancer activity | Less potent due to different substitution patterns |

Applications De Recherche Scientifique

Chemistry

6-Amino-5-chloropyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, which are essential for forming complex organic molecules.

Biology

Research indicates that this compound exhibits promising biological activities:

-

Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 125 µg/mL Escherichia coli 31.25 µg/mL -

Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) MDA-MB-435 (Melanoma) 1.13 NCI-H460 (Lung Cancer) 19.6 MCF-7 (Breast Cancer) 15.7

Medicine

Due to its ability to interact with biological targets, this compound is being explored as a potential drug candidate. Its mechanism of action involves the inhibition of specific enzymes, which can disrupt critical biological pathways.

Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results highlighted its enhanced activity against common pathogens, particularly S. aureus and E. coli, suggesting that it may be more effective than traditional sulfonamides like sulfadiazine.

Anticancer Research

In a study evaluating new sulfonamide derivatives for anticancer activity, this compound was identified as one of the most potent compounds tested against multiple cancer cell lines. Its significant cytotoxic effects warrant further investigation into its mechanisms of action and potential therapeutic applications.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 5 and the amino group at position 6 participate in nucleophilic and electrophilic substitutions, influenced by the electron-withdrawing carboxamide group.

Nucleophilic Aromatic Substitution (Cl Replacement)

The 5-chloro substituent undergoes substitution with nucleophiles under basic or acidic conditions:

-

Ammonia/Amines : Forms 5-amino derivatives.

-

Thiols : Yields 5-thioether analogs.

Example Reaction :

Conditions :

Electrophilic Substitution (Amino Group)

The amino group at position 6 can undergo diazotization followed by coupling with phenols or amines to form azo derivatives.

Oxidation of the Amino Group

The 6-amino group can be oxidized to a nitro group using strong oxidizing agents:

Reagents :

Reduction of the Carboxamide Group

The carboxamide moiety can be reduced to a primary amine using LiAlH

:

Conditions :

-

Solvent: Dry THF

-

Temperature: Reflux (66°C)

-

Yield: ~70%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the 2-position (relative to carboxamide):

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc) | |||

| , XantPhos, K | ||||

| PO | ||||

| , 80°C | 2-Aryl derivatives | 85–92 | ||

| Buchwald-Hartwig | Pd | |||

| (dba) | ||||

| , BrettPhos, Cs | ||||

| CO | ||||

| 2-Aminoalkyl derivatives | 78 |

Cyclization and Heterocycle Formation

The carboxamide group facilitates cyclization with aldehydes or ketones to form fused heterocycles.

Example :

Reaction with benzaldehyde under acidic conditions yields a quinazolinone derivative:

Conditions :

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

Propriétés

IUPAC Name |

6-amino-5-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCEAQIQZCADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.